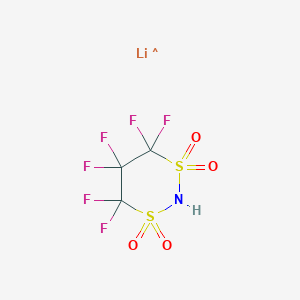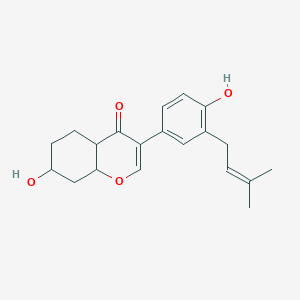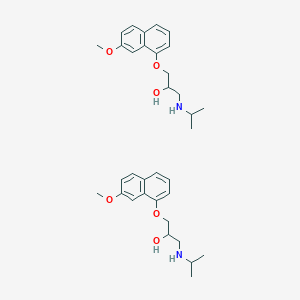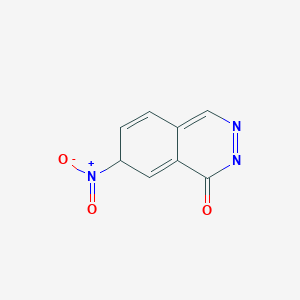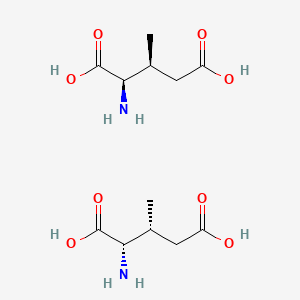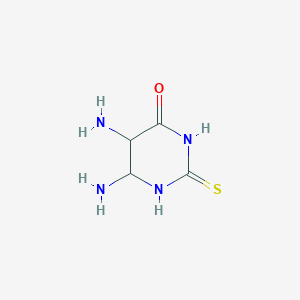
5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a unique structure that includes both amino and sulfanylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This three-component reaction yields the desired compound, which can be confirmed through techniques such as IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino groups.
Applications De Recherche Scientifique
5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one exerts its effects involves interactions with various molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound shares the sulfanylidene group but has a different ring structure.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound includes a morpholine moiety, which imparts different chemical properties.
Uniqueness
5,6-Diamino-2-sulfanylidene-1,3-diazinan-4-one is unique due to the presence of both amino and sulfanylidene groups in its structure.
Propriétés
Formule moléculaire |
C4H8N4OS |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
5,6-diamino-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C4H8N4OS/c5-1-2(6)7-4(10)8-3(1)9/h1-2H,5-6H2,(H2,7,8,9,10) |
Clé InChI |
PCBHJWIHMXOTHU-UHFFFAOYSA-N |
SMILES canonique |
C1(C(NC(=S)NC1=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12352772.png)


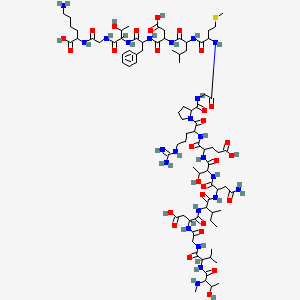
![sodium;N-[9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]butanamide](/img/structure/B12352801.png)
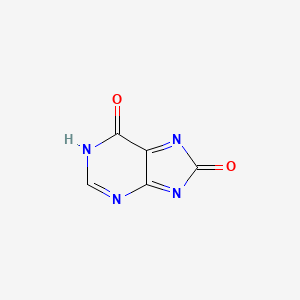
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)
